4,7-Dichloro-2,8-dimethylquinoline
Overview
Description
4,7-Dichloro-2,8-dimethylquinoline is a chemical compound that belongs to the quinoline family, characterized by a heterocyclic aromatic structure. Quinolines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and antimicrobial agents. The specific substitution pattern of chloro and methyl groups on the quinoline core of this compound may influence its chemical reactivity and physical properties, making it a compound of interest for various chemical studies and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of quinoline derivatives, including those with specific substitutions like this compound, often involves multi-step reactions starting from simpler precursors. For instance, a general synthesis approach for 4-substituted quinolines has been developed, which could potentially be adapted for the synthesis of this compound. This method starts with a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone, and involves the introduction of various substituents, including chloro groups, to the quinoline core . Although the specific synthesis of this compound is not detailed, the methodologies described could be relevant for its preparation.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the structure of 5,8-dimethyl-6-nitro-4-quinolone, a potential precursor to this compound, has been confirmed by this technique . Additionally, the crystal structures of related compounds, such as 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, have been solved, providing insights into the conformation and intermolecular interactions of quinoline derivatives .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including substitutions at different positions on the ring. For instance, the chloro group in the 7-position of 4-amino-7-chloroquinolines can be substituted using amino alcohols, leading to novel analogues . This suggests that the chloro groups in this compound may also be reactive and amenable to substitution reactions, which could be used to generate a range of derivatives for further study or application.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure, including the nature and position of substituents. For example, the introduction of tert-butyl groups and a chloroquinoline moiety into a tropolone derivative has been studied, and the structural characteristics of the resulting compound were analyzed using quantum chemical methods . Such analyses can provide valuable information about the stability, reactivity, and potential intermolecular interactions of this compound, although specific data on this compound are not provided in the papers.
Scientific Research Applications
Inclusion in Polyhalomethanes
The inclusion properties of 4,7-Dichloro-2,8-dimethylquinoline and its derivatives in polyhalomethanes have been explored. Research has shown that these compounds exhibit unique molecular packing and crystal energies, emphasizing their potential in crystal engineering and material science applications (Ashmore et al., 2006).
Synthesis for Medical and Industrial Applications
Studies on the synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde have highlighted its importance in the preparation of analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. Its potential as an anticancer agent and activity against HIV virus in in vitro researches has also been investigated, showcasing its broad applicability in various fields (Aydemir & Kaban, 2018).
Alzheimer's Disease Research
The compound has been studied in the context of Alzheimer's disease, particularly for targeting amyloid β. Initial studies suggested improvements in cognitive function, although larger-scale clinical trials did not find a significant effect on amyloid plaque burden. This has prompted further investigation into its complex mechanism of action in neurodegenerative diseases (Villemagne et al., 2017).
Copper(II) Binding and Neurodegenerative Treatment
This compound has been researched for its ability to bind Copper(II) ions, an action that is believed to be crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies have focused on the solution chemistry and structural dynamics of this binding, which could inform the development of more effective treatments for such diseases (Summers et al., 2020).
Antitumor and Antileishmanial Applications
Research into the synthesis of derivatives of this compound has revealed promising applications in antitumor and antileishmanial drugs. These compounds have shown efficacy against various human cancer cell lines and infectious agents, indicating their potential in chemotherapy and infectious disease treatment (Carmo et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 4,7-dichloroquinoline, is known to be used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine .
Mode of Action
For instance, the chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring .
Result of Action
It’s structurally similar compound, 4,7-dichloroquinoline, is known to be used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .
properties
IUPAC Name |
4,7-dichloro-2,8-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFQQASKLBXKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280967 | |
Record name | 4,7-Dichloro-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21728-15-4 | |
Record name | 21728-15-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,7-Dichloro-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21728-15-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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